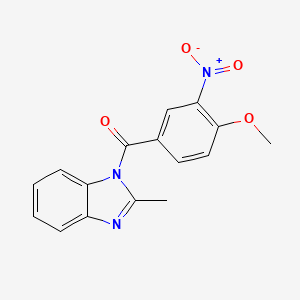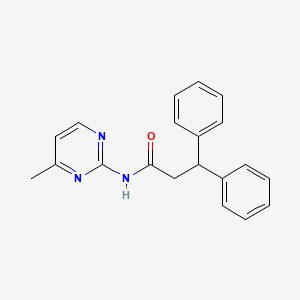
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a potent and selective inhibitor of the protein kinase C θ (PKCθ), which plays a crucial role in various cellular processes, including immune response, inflammation, and cancer progression.
Mecanismo De Acción
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide is a potent and selective inhibitor of PKCθ, which is a member of the protein kinase C family. PKCθ is involved in the activation and differentiation of T cells, which play a crucial role in the immune response. N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the activation of PKCθ by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation.
Biochemical and physiological effects:
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been shown to have significant biochemical and physiological effects in various cell types. In T cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the activation and differentiation of these cells, leading to a reduction in the immune response. In cancer cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits the proliferation and migration of these cells, leading to a reduction in tumor growth and metastasis. In vascular smooth muscle cells, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide inhibits cell proliferation and migration, leading to a reduction in the development of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for PKCθ, which allows for the specific inhibition of this enzyme without affecting other members of the protein kinase C family. Another advantage is its ability to inhibit the activation and differentiation of T cells, making it a potential immunosuppressive agent for the treatment of autoimmune diseases.
However, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide also has several limitations for lab experiments. One limitation is its poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has not been extensively studied in vivo, making it difficult to assess its efficacy and safety in animal models.
Direcciones Futuras
There are several future directions for the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide. One direction is the investigation of its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and cardiovascular diseases. Another direction is the development of more potent and selective inhibitors of PKCθ, which could lead to the development of more effective treatments for these diseases. Additionally, the study of N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide in animal models could provide valuable insights into its efficacy and safety in vivo.
Métodos De Síntesis
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide can be synthesized using a multi-step reaction scheme starting from commercially available starting materials. The synthesis involves the condensation of 2-amino-4-methylpyrimidine with benzaldehyde to form 4-methyl-2-(phenylmethylene)pyrimidine. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base to yield N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and cardiovascular diseases. PKCθ has been shown to play a crucial role in the activation and differentiation of T cells, which are involved in the immune response. Therefore, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been investigated as a potential immunosuppressive agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition, PKCθ has been implicated in the progression of various cancers, including breast, prostate, and lung cancer. Therefore, N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide has been studied as a potential anticancer agent. Furthermore, PKCθ has been shown to play a role in the regulation of vascular smooth muscle cell proliferation, migration, and apoptosis, making N-(4-methyl-2-pyrimidinyl)-3,3-diphenylpropanamide a potential therapeutic agent for the treatment of cardiovascular diseases.
Propiedades
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-12-13-21-20(22-15)23-19(24)14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBHAZFKYZPTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylpyrimidin-2-yl)-3,3-diphenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-chlorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5733279.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)
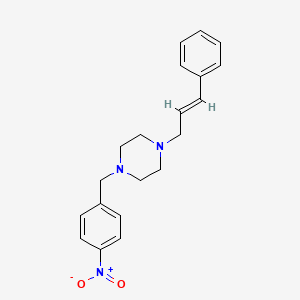
![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)
![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)
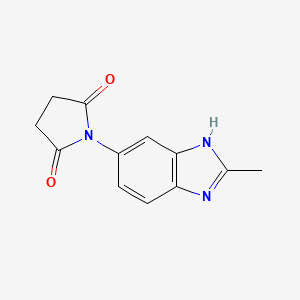
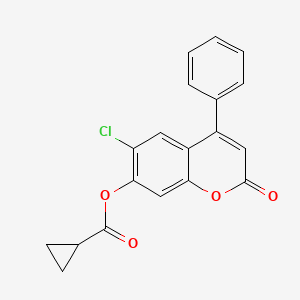
![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
